molecular formula C16H22N4OS2 B297875 N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide

N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide

Cat. No. B297875
M. Wt: 350.5 g/mol
InChI Key: IPZDLSZXZLZHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula C16H22N2O2S2 and is a member of the hydrazine family of compounds.

Mechanism of Action

The mechanism of action of N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide is not fully understood. However, studies have suggested that the compound may work by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit cell growth and division by disrupting the microtubule network.
Biochemical and Physiological Effects:
N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide has been shown to have biochemical and physiological effects on cancer cells. Studies have demonstrated that the compound can induce DNA damage and inhibit the activity of certain enzymes involved in cell division. The compound may also affect the expression of genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. The compound has shown promising results in preclinical studies and may be effective in inhibiting tumor growth. However, one limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on cancer cells, but it may also affect normal cells and tissues.

Future Directions

There are several future directions for research on N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the optimization of the compound's therapeutic potential for the treatment of cancer. This may involve the development of new drug delivery systems or the combination of the compound with other therapeutic agents. Additionally, further studies are needed to better understand the mechanism of action of the compound and its potential effects on normal cells and tissues.

Synthesis Methods

The synthesis of N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide involves the reaction of 4-ethoxybenzaldehyde with cyclohex-2-en-1-one in the presence of hydrazine hydrate and carbon disulfide. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide has been studied for its potential applications in scientific research. One area of research that has focused on this compound is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells and may be effective in inhibiting tumor growth.

properties

Product Name

N-(cyclohex-2-en-1-yl)-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide

Molecular Formula

C16H22N4OS2

Molecular Weight

350.5 g/mol

IUPAC Name

1-cyclohex-2-en-1-yl-3-[(4-ethoxyphenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C16H22N4OS2/c1-2-21-14-10-8-13(9-11-14)18-16(23)20-19-15(22)17-12-6-4-3-5-7-12/h4,6,8-12H,2-3,5,7H2,1H3,(H2,17,19,22)(H2,18,20,23)

InChI Key

IPZDLSZXZLZHOT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2

Origin of Product

United States

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